molecular formula C10H9F2N3O B1483107 (1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2092561-67-4

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No. B1483107
CAS RN: 2092561-67-4
M. Wt: 225.19 g/mol
InChI Key: QVJQVDMLQNHDAM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, or DFPPM, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. DFPPM is a small molecule that contains both a nitrogen and a carbon atom, and is composed of a difluoromethyl group, a pyridin-3-yl group, and a pyrazol-5-yl group. This compound has been shown to have a wide range of uses, from being used as a synthetic intermediate in the synthesis of other compounds, to being used as a catalyst in organic reactions. In addition, DFPPM has been studied for its potential use as a drug target, as it has been observed to have a variety of biological and physiological effects on cells.

Scientific Research Applications

DFPPM has been studied for its potential applications in scientific research. One such application is its use as a synthetic intermediate in the synthesis of other compounds. DFPPM has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, DFPPM has been studied for its potential use as a catalyst in organic reactions, as it has been shown to be able to accelerate the rate of a variety of reactions.

Mechanism of Action

The mechanism of action of DFPPM is still not fully understood. However, it is believed that the compound interacts with proteins in cells, which leads to changes in the cell’s physiology and biochemistry. Specifically, DFPPM has been observed to interact with proteins involved in signal transduction pathways, which are pathways that relay signals from outside the cell to the cell’s interior. This interaction can lead to changes in the cell’s gene expression, which can in turn lead to changes in the cell’s physiology and biochemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPPM are still being studied. However, it has been observed to have a variety of effects on cells, including changes in gene expression, changes in cell morphology, changes in cell proliferation, and changes in cell death. In addition, DFPPM has been observed to have an effect on the metabolism of cells, as it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFPPM in laboratory experiments is its low cost and availability. DFPPM is relatively inexpensive and is widely available, making it an ideal compound for use in laboratory experiments. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using DFPPM in laboratory experiments. For example, it is not soluble in water, meaning that it must be dissolved in an organic solvent such as dimethylformamide or dimethyl sulfoxide. In addition, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

Despite the fact that DFPPM has been studied extensively in recent years, there are still many potential future directions for its use. One potential future direction is its use as a drug target. DFPPM has been observed to interact with proteins involved in signal transduction pathways, making it a potential target for drugs that could modulate these pathways. In addition, DFPPM could be studied for its potential use as an anti-inflammatory agent, as it has been observed to have anti-inflammatory effects in cells. Finally, DFPPM could be studied for its potential use as a catalyst in organic reactions, as it has been shown to be able to accelerate the rate

properties

IUPAC Name

[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-10(12)15-8(6-16)4-9(14-15)7-2-1-3-13-5-7/h1-5,10,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJQVDMLQNHDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

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